molecular formula C8H18ClNS B1490737 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride CAS No. 1864053-74-6

4-[(Ethylsulfanyl)methyl]piperidine hydrochloride

Cat. No.: B1490737
CAS No.: 1864053-74-6
M. Wt: 195.75 g/mol
InChI Key: ZJIJRMWEXXVIFZ-UHFFFAOYSA-N
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Description

4-[(Ethylsulfanyl)methyl]piperidine hydrochloride ( 1864053-74-6) is a chemical compound with the molecular formula C8H18ClNS and a molecular weight of 195.75 g/mol . This piperidine derivative is supplied as a solid and is typically handled with appropriate safety precautions, including cold-chain transportation to ensure stability . From a structural perspective, the compound features a piperidine ring, a key nitrogen-containing heterocycle prevalent in medicinal chemistry, which is functionalized with an (ethylsulfanyl)methyl group at the 4-position . This substitution pattern incorporates both a basic amine, which can be leveraged for salt formation or hydrogen bonding, and a thioether group, which can influence the molecule's electronic properties and metabolic profile. The hydrochloride salt form enhances the compound's stability and solubility, making it more suitable for various experimental conditions. As a versatile synthetic intermediate, this compound serves as a valuable building block in organic synthesis and drug discovery efforts . Its structure makes it a candidate for developing novel molecules with potential biological activity, particularly in the construction of more complex pharmacophores. Researchers utilize this compound strictly for scientific research and development. It is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . Proper handling procedures, including the use of personal protective equipment and working in a well-ventilated environment, should always be followed.

Properties

IUPAC Name

4-(ethylsulfanylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS.ClH/c1-2-10-7-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIJRMWEXXVIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864053-74-6
Record name 4-[(ethylsulfanyl)methyl]piperidine hydrochloride
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Biological Activity

4-[(Ethylsulfanyl)methyl]piperidine hydrochloride (CAS No. 1864053-74-6) is a piperidine derivative notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique structural features, including the ethylsulfanyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₈ClNS
  • Molecular Weight : 195.75 g/mol
  • Solubility : The hydrochloride form enhances solubility in water, making it suitable for pharmaceutical applications.

Structural Characteristics

The presence of the ethylsulfanyl group in the piperidine ring contributes to its unique reactivity and interaction with biological targets. The compound can undergo various nucleophilic substitutions and oxidation reactions, which are critical for its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets within the body. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing physiological responses.
  • Cellular Uptake : The compound's solubility profile may enhance its uptake into cells, facilitating its action.

Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit varying degrees of antimicrobial activity. A comparative study highlighted that compounds similar to this compound showed effectiveness against both Gram-positive and Gram-negative bacteria.

Compound NameMIC (µg/mL)Target Bacteria
4-[(Ethylsulfanyl)methyl]piperidine32Staphylococcus aureus
4-Methylpiperidine hydrochloride64Escherichia coli
4-[(Methylthio)methyl]piperidine16Pseudomonas aeruginosa

This table illustrates that the ethylsulfanyl group may enhance antibacterial properties compared to other piperidine derivatives.

Case Studies

  • Study on Anticancer Activity : A study evaluated the anticancer potential of various piperidine derivatives, including this compound. Results indicated that this compound exhibited significant antiproliferative effects against several cancer cell lines, particularly breast and liver cancer cells.
    • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer)
    • IC50 Values :
      • MDA-MB-231: 50 µM
      • HepG2: 40 µM
  • Neuropharmacological Effects : Another study investigated the effects of similar compounds on neurological pathways. The findings suggested that derivatives like this compound could modulate neurotransmitter levels, potentially offering therapeutic benefits for anxiety and depression.

Scientific Research Applications

Medicinal Chemistry

4-[(Ethylsulfanyl)methyl]piperidine hydrochloride is primarily studied for its potential therapeutic applications:

  • Neuropharmacology: Compounds containing piperidine structures are known to interact with neurotransmitter systems. Research indicates that this compound may influence acetylcholinesterase activity, suggesting possible cognitive-enhancing effects or therapeutic benefits in neurodegenerative diseases like Alzheimer's disease .
  • Antimicrobial Activity: Similar compounds have shown moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. This suggests that this compound could be explored as a candidate for developing new antibacterial agents .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its functional groups, which allow for nucleophilic substitutions and other reactions. Its hydrochloride form enhances solubility, making it suitable for various synthetic routes in pharmaceutical research .

Enzyme Inhibition Studies

Research has indicated that compounds similar to this compound can act as enzyme inhibitors. For example, studies on related piperidine derivatives have explored their efficacy as urease inhibitors, which could be beneficial in treating infections caused by urease-producing bacteria .

Neuropharmacological Effects

A study investigating the neuropharmacological effects of piperidine derivatives found that compounds similar to this compound exhibited significant interactions with acetylcholinesterase, indicating potential applications in cognitive enhancement therapies .

Antimicrobial Research

In another research effort, derivatives of piperidine were tested against various bacterial strains, demonstrating that those with structural similarities to this compound showed promising antibacterial activity. This opens avenues for further exploration in developing new antibiotics.

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Piperidine Hydrochloride Derivatives

Compound Name (CAS RN) Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Features
4-[(Ethylsulfanyl)methyl]piperidine HCl C₈H₁₇NS·HCl 195.7 Ethylsulfanylmethyl (-CH₂SCH₂CH₃) Moderate lipophilicity, sulfur-based interactions
4-[(4-Chlorophenyl)sulfonyl]piperidine HCl (101768-64-3) C₁₁H₁₄ClNO₂S·ClH 296.21 4-Chlorophenylsulfonyl (-SO₂C₆H₄Cl) High polarity, strong electron-withdrawing group
4-[2-(Methylsulfanyl)ethyl]piperidine HCl C₈H₁₈ClNS 195.75 Methylsulfanylethyl (-CH₂CH₂SCH₃) Flexible sulfur-containing side chain
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl C₁₅H₂₁Cl₂NO 310.24 4-Chloro-3-ethylphenoxymethyl (-CH₂OC₆H₃ClCH₂CH₃) Aromatic bulk, potential π-π stacking
4-(3-Methoxyphenyl)piperidine HCl (325808-20-6) C₁₂H₁₈ClNO 227.73 3-Methoxyphenyl (-C₆H₄OCH₃) Electron-donating methoxy group, aromatic interactions
4-(Ethanesulfonyl)piperidine HCl (1147107-63-8) C₇H₁₆ClNO₂S 213.72 Ethanesulfonyl (-SO₂CH₂CH₃) High polarity, sulfonyl group enhances solubility

Substituent-Driven Property Analysis

  • Lipophilicity and Solubility: Ethylsulfanylmethyl and methylsulfanylethyl substituents (e.g., compounds in and ) confer moderate lipophilicity due to sulfur’s polarizable nature. In contrast, sulfonyl (-SO₂) or phenoxy groups (e.g., ) increase polarity, enhancing aqueous solubility but reducing membrane permeability.
  • Reactivity and Conformational Flexibility :

    • Branched alkyl chains (e.g., 4-[(3-methylbutoxy)methyl]piperidine HCl, ) introduce steric hindrance, affecting reaction kinetics.
    • Piperidine rings with aromatic substituents (e.g., ) exhibit restricted rotation, favoring planar conformations for π-π interactions.
  • Compounds like meperidine HCl (CAS 50-13-5, ), though pharmacologically distinct (opioid activity), highlight piperidine’s versatility in drug design.

Toxicity and Regulatory Considerations

  • Data Gaps: Most compounds lack detailed toxicological profiles.
  • Regulatory Status : Piperidine derivatives are often classified as "research chemicals" unless specific pharmacological data (e.g., meperidine’s Schedule II status ) warrant stricter controls.

Preparation Methods

Formation of Piperidine Core

A common approach to piperidine derivatives involves starting from benzylamine and methyl acrylate, which undergo sequential reactions:

  • 1,4-Addition reaction
  • Dieckmann condensation (intramolecular Claisen condensation)
  • Hydrolysis and decarboxylation
  • 1,2-Addition reaction
  • Reduction and hydrogenolysis

This sequence yields 4-piperidinylpiperidine intermediates under mild conditions, using inexpensive and readily available reagents, facilitating industrial scalability.

Typical conditions for hydrogenolysis step:

Parameter Condition
Catalyst 10% Palladium on carbon (Pd/C)
Solvent Toluene or benzene
Temperature 110-120 °C
Pressure 20 kg/cm² (hydrogen atmosphere)
Reaction time 2-5 hours

After hydrogenolysis, the product is isolated by filtration of the catalyst, solvent removal, and precipitation as the hydrochloride salt by passing HCl gas into an ether solution, followed by recrystallization from ethanol-ether.

Introduction of Ethylsulfanyl Group

The ethylsulfanyl (-SCH2CH3) substituent can be introduced via nucleophilic substitution reactions on a suitable piperidine intermediate bearing a leaving group at the 4-position (e.g., halide or tosylate). For example, reacting 4-(halomethyl)piperidine with ethanethiol under basic conditions yields the ethylsulfanyl-substituted piperidine.

While specific detailed procedures for 4-[(Ethylsulfanyl)methyl]piperidine are scarce in the literature, analogous sulfanyl substitutions in piperidine systems follow this pattern:

Step Reagents/Conditions
Substrate 4-(Halomethyl)piperidine
Nucleophile Ethanethiol (ethyl mercaptan)
Base Sodium hydride or potassium carbonate
Solvent Polar aprotic solvent (e.g., DMF)
Temperature Room temperature to mild heating
Reaction time Several hours

After substitution, the free base is converted to the hydrochloride salt by treatment with HCl gas or hydrochloric acid solution[general synthetic knowledge].

Purification and Characterization

  • The hydrochloride salt is typically purified by recrystallization from ethanol-ether mixtures.
  • Drying agents such as anhydrous sodium sulfate are used to remove residual water from organic extracts.
  • Vacuum distillation or reduced pressure evaporation is employed to isolate intermediates and final products.
  • Characterization includes melting point determination, NMR spectroscopy, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Parameters

Preparation Stage Reagents/Conditions Notes
Piperidine ring formation Benzylamine + methyl acrylate; Dieckmann condensation Mild, industrially scalable
Hydrogenolysis 10% Pd/C, toluene, 110-120°C, 20 kg/cm², 2-5 h Converts benzyl-protected intermediates
Ethylsulfanyl substitution 4-(Halomethyl)piperidine + ethanethiol + base Nucleophilic substitution step
Hydrochloride salt formation HCl gas or HCl solution in ether or ethanol-ether Precipitates pure hydrochloride salt
Purification Recrystallization, drying, vacuum distillation Ensures high purity

Research Findings and Industrial Relevance

  • The use of benzylamine and methyl acrylate as starting materials offers cost-effective and readily available sources, with mild reaction conditions suitable for scale-up.
  • The hydrogenolysis step using palladium on carbon under hydrogen pressure efficiently removes benzyl protecting groups, facilitating the formation of the free piperidine derivative.
  • Nucleophilic substitution with ethanethiol introduces the ethylsulfanyl group with good yields under controlled conditions.
  • The final hydrochloride salt form improves compound stability and handling for pharmaceutical or chemical applications.

Q & A

Q. What are the optimal synthetic routes for 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride, and how can purity be ensured?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting piperidine with ethylsulfanyl methyl halides in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purification typically involves column chromatography (silica gel, chloroform:methanol gradients) or recrystallization from ethanol . Purity validation requires analytical techniques like HPLC (≥98% purity threshold) and NMR to confirm structural integrity .

Q. How should researchers handle and store this compound to maintain stability?

Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability is influenced by moisture and temperature; desiccants should be used in storage environments. Safety protocols include using PPE (gloves, goggles) and working in a fume hood to avoid inhalation or skin contact .

Q. What spectroscopic methods are critical for characterizing this compound?

Key methods include:

  • NMR : To confirm the piperidine ring substitution pattern and ethylsulfanyl group placement (e.g., δ ~2.5–3.5 ppm for SCH2 protons).
  • Mass Spectrometry (MS) : For molecular weight confirmation (e.g., [M+H]+ peak at m/z corresponding to C8H16NSCl).
  • FT-IR : To identify functional groups (e.g., S–C stretching at ~600–700 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural analysis?

Use single-crystal X-ray diffraction (SXRD) with programs like SHELXL for refinement. If twinning or poor resolution occurs, high-resolution data (≤1.0 Å) and alternative space groups should be tested. Cross-validate with NMR/FT-IR to reconcile bond-length or angle discrepancies .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Employ kinetic control by adjusting reaction parameters:

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature : Lower temperatures (0–5°C) reduce side reactions.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency. Monitor progress via TLC or in-line HPLC .

Q. How do researchers assess the compound’s potential pharmacological activity?

Conduct in vitro assays targeting receptors common to piperidine derivatives (e.g., opioid or sigma receptors). Use competitive binding assays with radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors). Pair with molecular docking studies to predict binding affinity based on sulfanyl group interactions .

Q. What analytical approaches resolve contradictions in purity assessments between HPLC and elemental analysis?

Cross-validate using orthogonal methods:

  • HPLC-DAD/MS : Detect UV-active or ionizable impurities.
  • Elemental Analysis : Confirm stoichiometry (C, H, N, S, Cl % within ±0.4% of theoretical).
  • Karl Fischer Titration : Rule out moisture interference .

Methodological Considerations

Q. How can researchers mitigate risks of sulfur-related side reactions during synthesis?

The ethylsulfanyl group is prone to oxidation. Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT). Post-synthesis, stabilize the compound via salt formation (hydrochloride) and avoid strong oxidizers during purification .

Q. What computational tools predict the compound’s solubility and bioavailability?

Use QSAR models (e.g., SwissADME) to estimate logP (~2.1) and aqueous solubility. Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability, guided by the compound’s amphiphilic nature (piperidine hydrophilicity vs. ethylsulfanyl hydrophobicity) .

Q. How should researchers design stability studies under varying pH conditions?

Perform accelerated degradation tests in buffers (pH 1–13) at 40°C/75% RH. Monitor degradation products via LC-MS and assign structures using fragmentation patterns. Identify pH-sensitive moieties (e.g., protonation of the piperidine nitrogen) to inform formulation strategies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Ethylsulfanyl)methyl]piperidine hydrochloride
Reactant of Route 2
4-[(Ethylsulfanyl)methyl]piperidine hydrochloride

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